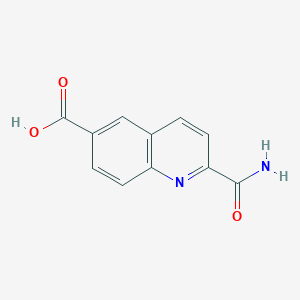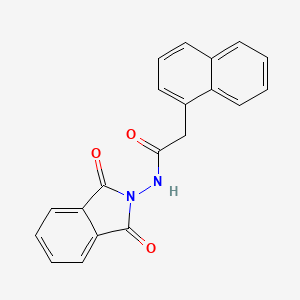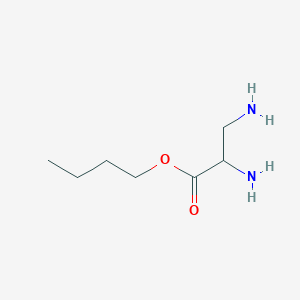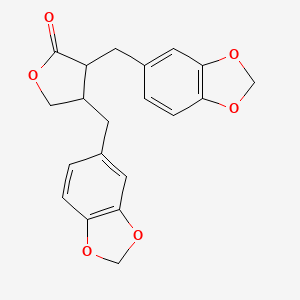
N-(Adamantan-2-yl)-2-((dimethylamino)methylene)-4,4-dimethyl-3-oxopentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(Dimethylamino)methylene]-4,4-dimethyl-3-oxo-N-tricyclo[33113,7]dec-2-ylpentanamide is a complex organic compound with a unique structure that includes a tricyclic framework
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylamino)methylene]-4,4-dimethyl-3-oxo-N-tricyclo[3.3.1.13,7]dec-2-ylpentanamide typically involves the reaction of 5,5-dimethylcyclohexane-1,3-dione with dimethylformamide-dimethylacetal (DMF-DMA) in dry xylene. The reaction mixture is refluxed for 2 hours, followed by cooling and recrystallization from ethanol to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
化学反应分析
Types of Reactions
2-[(Dimethylamino)methylene]-4,4-dimethyl-3-oxo-N-tricyclo[3.3.1.13,7]dec-2-ylpentanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
2-[(Dimethylamino)methylene]-4,4-dimethyl-3-oxo-N-tricyclo[3.3.1.13,7]dec-2-ylpentanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It may be explored for its pharmacological properties, including potential therapeutic effects.
Industry: It can be used in the development of new materials with unique properties
作用机制
The mechanism of action of 2-[(Dimethylamino)methylene]-4,4-dimethyl-3-oxo-N-tricyclo[3.3.1.13,7]dec-2-ylpentanamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in metabolic processes .
相似化合物的比较
Similar Compounds
- 2-[(Dimethylamino)methylene]-5,5-dimethylcyclohexane-1,3-dione
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
What sets 2-[(Dimethylamino)methylene]-4,4-dimethyl-3-oxo-N-tricyclo[3.3.1.13,7]dec-2-ylpentanamide apart from similar compounds is its unique tricyclic structure, which imparts distinct chemical and physical properties.
属性
分子式 |
C20H32N2O2 |
|---|---|
分子量 |
332.5 g/mol |
IUPAC 名称 |
(2Z)-N-(2-adamantyl)-2-(dimethylaminomethylidene)-4,4-dimethyl-3-oxopentanamide |
InChI |
InChI=1S/C20H32N2O2/c1-20(2,3)18(23)16(11-22(4)5)19(24)21-17-14-7-12-6-13(9-14)10-15(17)8-12/h11-15,17H,6-10H2,1-5H3,(H,21,24)/b16-11- |
InChI 键 |
AEVACFBOMFGFDF-WJDWOHSUSA-N |
手性 SMILES |
CC(C)(C)C(=O)/C(=C/N(C)C)/C(=O)NC1C2CC3CC(C2)CC1C3 |
规范 SMILES |
CC(C)(C)C(=O)C(=CN(C)C)C(=O)NC1C2CC3CC(C2)CC1C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[3-(4-Benzhydrylpiperazin-1-yl)propyl]-3-(imidazol-1-ylmethyl)indole-6-carboxylic acid;trihydrochloride](/img/structure/B14798621.png)


![methyl (E)-2-[(3S,6\'R,7\'S,8\'aS)-6\'-ethenyl-2-oxospiro[1H-indole-3,1\'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7\'-yl]-3-methoxyprop-2-enoate](/img/structure/B14798635.png)
![((3aR,5R,6S,6aR)-6-(Benzoyloxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate](/img/structure/B14798637.png)
![1-Piperazineacetamide, 4-ethyl-N-[4-[[2-[[2-fluoro-5-(trifluoromethyl)phenyl]amino]-1-methyl-1H-benzimidazol-5-yl]oxy]-2-pyridinyl]-](/img/structure/B14798640.png)
![N-{(E)-[4-(dimethylamino)phenyl]methylidene}-N'-phenylbenzene-1,4-diamine](/img/structure/B14798643.png)
![1H-Pyrrole-2-carboxylic acid, 1-ethyl-3,5-dimethyl-4-[[4-(phenylmethyl)-1-piperazinyl]carbonyl]-, ethyl ester](/img/structure/B14798645.png)
![6-[(7aR)-4-[2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B14798651.png)


![benzyl (2S)-4-amino-5-[4-(5-chloro-2-fluorophenyl)phenyl]-2-(ethoxymethyl)-2-methylpentanoate](/img/structure/B14798687.png)

